molecular formula C16H14BrN3O2 B2570718 N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 931744-23-9

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2570718
CAS No.: 931744-23-9
M. Wt: 360.211
InChI Key: SYJLIDNLIQCQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a bromophenyl group, a cyano group, and a pyridinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromophenylamine, 3-cyano-4,6-dimethyl-2-pyridone, and acetic anhydride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, and the reactions are often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.

    Oxidation Reactions: The pyridinone moiety can participate in oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives or other reduced forms.

    Oxidation: N-oxides or other oxidized products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use in designing inhibitors for specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications as therapeutic agents for various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and pyridinone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
  • N-(2-fluorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
  • N-(2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Uniqueness

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLIDNLIQCQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.